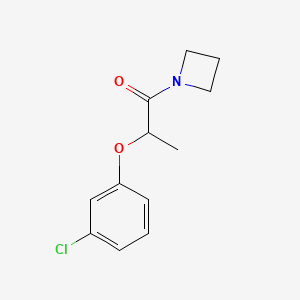
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood. However, it is believed that this compound may act by inhibiting various enzymes and proteins involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has various biochemical and physiological effects. For example, this compound has been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues.
Advantages and Limitations for Lab Experiments
One advantage of using (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments is its potential for use in cancer research and neurodegenerative disease research. However, a limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to study.
Future Directions
There are several future directions related to the research of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone. One direction is to further investigate its potential for use in cancer research and neurodegenerative disease research. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research fields. Finally, future studies may also focus on improving the synthesis method of this compound to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be achieved through a multi-step process involving the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid with 2-amino-3-methyl-1,2-oxazole followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography.
Scientific Research Applications
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been found to have potential applications in various scientific research fields. One such field is cancer research, where this compound has been shown to inhibit the growth of cancer cells. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-5-6-13-12(8-10)4-3-7-17(13)15(18)14-9-11(2)16-19-14/h5-6,8-9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSSOQLCQPNOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7515432.png)
![N-(1-propan-2-ylpiperidin-4-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7515445.png)









![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)
